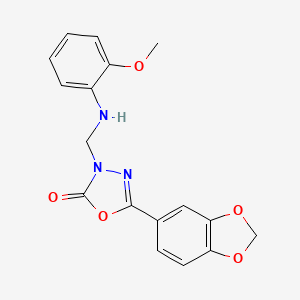![molecular formula C15H14O5 B12898551 1,2,3-Trimethoxydibenzo[b,d]furan-4-ol CAS No. 88256-06-8](/img/structure/B12898551.png)
1,2,3-Trimethoxydibenzo[b,d]furan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Trimethoxydibenzo[b,d]furan-4-ol is a chemical compound belonging to the class of dibenzofurans Dibenzofurans are polycyclic aromatic compounds consisting of two benzene rings fused to a central furan ring This specific compound is characterized by three methoxy groups attached to the benzene rings and a hydroxyl group attached to the furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethoxydibenzo[b,d]furan-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3-trimethoxybenzene and 4-hydroxybenzaldehyde.
Condensation Reaction: The first step involves a condensation reaction between 1,2,3-trimethoxybenzene and 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide. This reaction forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the dibenzofuran core structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Trimethoxydibenzo[b,d]furan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form corresponding alcohols or ethers using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or ethers.
Substitution: Formation of substituted dibenzofurans with various functional groups.
Aplicaciones Científicas De Investigación
1,2,3-Trimethoxydibenzo[b,d]furan-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2,3-Trimethoxydibenzo[b,d]furan-4-ol involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparación Con Compuestos Similares
Similar Compounds
2,8-Dihydroxy-3,4,7-trimethoxydibenzofuran: Similar structure with hydroxyl groups at positions 2 and 8.
1,2,4-Trimethoxydibenzofuran-3-ol: Similar structure with methoxy groups at positions 1, 2, and 4.
Uniqueness
1,2,3-Trimethoxydibenzo[b,d]furan-4-ol is unique due to its specific arrangement of methoxy and hydroxyl groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and exhibit particular biological activities that may not be observed in similar compounds.
Propiedades
Número CAS |
88256-06-8 |
|---|---|
Fórmula molecular |
C15H14O5 |
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
1,2,3-trimethoxydibenzofuran-4-ol |
InChI |
InChI=1S/C15H14O5/c1-17-13-10-8-6-4-5-7-9(8)20-12(10)11(16)14(18-2)15(13)19-3/h4-7,16H,1-3H3 |
Clave InChI |
NTGZEBMJDHGZLN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C2=C1C3=CC=CC=C3O2)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


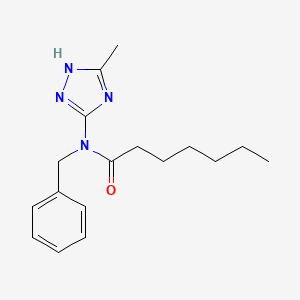
![1,3-Benzodioxole-5-carboxaldehyde, 6-[2-(dimethylamino)ethyl]-](/img/structure/B12898479.png)
![4-Chlorobenzo[d]oxazole-2-acrylic acid](/img/structure/B12898482.png)
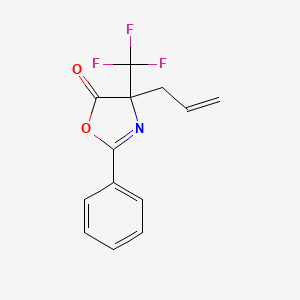
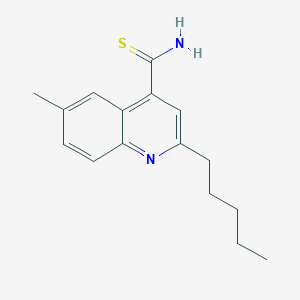


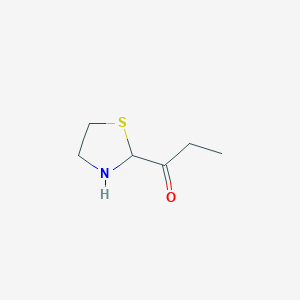
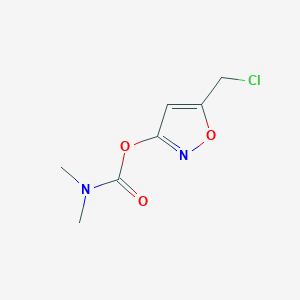


![2-(Difluoromethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12898539.png)
![2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]ethan-1-ol](/img/structure/B12898543.png)
